molecular formula C5H10ClN3O B2489176 3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 2094925-22-9

3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2489176
CAS RN: 2094925-22-9
M. Wt: 163.61
InChI Key: FRVPMUFOZGZQQH-UHFFFAOYSA-N
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Description

"3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride" belongs to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. These compounds are of interest due to their diverse chemical reactions and potential for various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as "3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride," often involves multistep chemical reactions including condensation, cyclization, and functional group transformations. For instance, a one-pot, two-step synthesis method has been reported for related compounds, showcasing the efficiency of combining condensation and reduction reactions to achieve desired pyrazole derivatives (Becerra et al., 2021).

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • 3-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride derivatives have been studied for their antimicrobial and antifungal activities. For instance, derivatives synthesized from hydroxymethyl pyrazole showed significant biological activity against breast cancer and microbes, as confirmed through various spectroscopic and X-ray crystallographic analyses (Titi et al., 2020). Similarly, another study synthesized derivatives from 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and found that some derivatives exhibited more toxicity to bacteria, especially those with chlorine substituents and methoxy groups (Uma et al., 2017).

Synthetic Methodology Development

  • The compound has been used in the development of synthetic methodologies. For instance, an efficient one-pot synthesis method was reported for the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating its operational ease, short reaction time, and the potential to synthesize valuable pyrazole derivatives (Becerra et al., 2021).

Material Science and Polymer Modification

  • In the field of material science, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including derivatives of 3-methoxy-1-methyl-1H-pyrazol-5-amine, to form amine-treated polymers. These modified polymers exhibited increased swelling and more thermal stability than untreated ones, suggesting potential medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Inhibition of Corrosion

  • Pyrazole derivatives, including 3-methoxy-1-methyl-1H-pyrazol-5-amine, have been used as corrosion inhibitors. Studies demonstrate their efficiency in inhibiting the corrosion of metals in acidic media, indicating their potential application in industrial processes to protect metals from corrosion (Chetouani et al., 2005).

properties

IUPAC Name

5-methoxy-2-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-8-4(6)3-5(7-8)9-2;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPMUFOZGZQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride

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